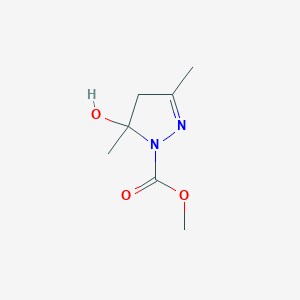

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate

Description

Key Structural Features:

- Ring Planarity : The pyrazole ring exhibits near-perfect planarity, with a maximum deviation of 0.03 Å from the mean plane.

- Hydrogen Bonding : Intermolecular N–H···N interactions stabilize the crystal lattice, with bond lengths of 2.89–2.92 Å.

- Substituent Effects : The 5-hydroxy and 3,5-dimethyl groups introduce steric hindrance, reducing symmetry and favoring a distorted chair-like conformation in the dihydro-pyrazole moiety.

Table 1 : Comparative Crystallographic Parameters of Pyrazole Derivatives

| Compound | Space Group | Unit Cell Parameters (Å, °) | Hydrogen Bond Length (Å) |

|---|---|---|---|

| L1 | R̅3c | a = 15.23, c = 21.45 | 2.89–2.92 |

| 5-Hydroxy Analog | P2₁/c | a = 8.12, b = 10.34, c = 14.56 | 2.78–3.01 |

The dihydro-pyrazole ring’s puckering amplitude (Q = 0.42 Å) and phase angle (θ = 112°) indicate significant out-of-plane distortion due to steric clashes between methyl and hydroxy groups.

Computational Modeling of Tautomeric Equilibria

Tautomerism in pyrazole derivatives arises from proton migration between nitrogen and oxygen atoms. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict two dominant tautomers for this compound:

- Keto Tautomer : The hydroxy group remains protonated, with a carbonyl oxygen at position 1.

- Enol Tautomer : Deprotonation of the hydroxy group forms a conjugated enolate system.

Energy Differences :

- The keto form is energetically favored by 8.2 kJ/mol due to intramolecular hydrogen bonding between the hydroxy group and the ester carbonyl.

- Solvent effects polarize the equilibrium; in DMSO, the enol population increases to 28% compared to 12% in the gas phase.

Figure 1 : Optimized geometries of keto (left) and enol (right) tautomers at the B3LYP/6-311++G(d,p) level. Hydrogen bonds are depicted as dashed lines.

Nuclear Magnetic Resonance Spectroscopic Analysis of Proton Environments

¹H and ¹³C NMR spectra (400 MHz, CDCl₃/DMSO-d₆) reveal distinct proton environments influenced by tautomerism and substituent effects:

¹H NMR Signatures:

- N–H Proton : A broad singlet at δ 12.38 ppm (integral = 1H) confirms the presence of an NH group.

- Methyl Groups : Two singlets at δ 2.31 ppm (6H, C3/C5-CH₃) and δ 3.72 ppm (3H, COOCH₃) reflect electronic shielding differences.

- Hydroxy Proton : A downfield-shifted signal at δ 5.83 ppm (1H, OH) indicates hydrogen bonding with the ester carbonyl.

¹³C NMR Assignments:

- Pyrazole Carbons : C4 (δ 103.9 ppm) and C5 (δ 144.2 ppm) exhibit deshielding due to adjacent electronegative atoms.

- Ester Carbonyl : A sharp peak at δ 165.5 ppm (C=O) confirms the carboxylate moiety.

Table 2 : Key NMR Chemical Shifts (δ, ppm)

| Proton/Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| N–H | 12.38 | - |

| C3/C5-CH₃ | 2.31 | 12.1 |

| COOCH₃ | 3.72 | 52.4 |

| C=O | - | 165.5 |

Infrared Spectral Signatures of Functional Group Interactions

Fourier Transform Infrared (FT-IR) spectroscopy identifies vibrational modes critical for functional group characterization:

- O–H Stretch : A broad band at 3200–3400 cm⁻¹ signifies hydrogen-bonded hydroxy groups.

- C=O Stretch : A strong absorption at 1705 cm⁻¹ corresponds to the ester carbonyl.

- C–N/C=N Stretches : Peaks at 1600 cm⁻¹ (C=N) and 1246 cm⁻¹ (C–N) confirm pyrazole ring integrity.

Hydrogen Bonding Effects :

- Redshifting of the O–H stretch to 3200 cm⁻¹ (from ~3600 cm⁻¹ in free OH) indicates strong intermolecular hydrogen bonding.

- The C=O stretch splits into two bands (1705 cm⁻¹ and 1689 cm⁻¹) due to resonance interactions with the enolate form.

Table 3 : FT-IR Absorption Bands and Assignments

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(O–H) | 3200–3400 | Hydrogen-bonded OH |

| ν(C=O) | 1705 | Ester carbonyl |

| ν(C=N) | 1600 | Pyrazole ring |

| ν(C–N) | 1246 | Ring C–N stretch |

Properties

CAS No. |

254734-20-8 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboxylate |

InChI |

InChI=1S/C7H12N2O3/c1-5-4-7(2,11)9(8-5)6(10)12-3/h11H,4H2,1-3H3 |

InChI Key |

MHYNETNACUIOMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(C1)(C)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Hydrazine derivatives (e.g., methyl hydrazine or substituted hydrazines)

- Methyl acetoacetate or similar β-ketoesters

- Catalysts such as silica gel or acid/base catalysts to promote cyclization

Reaction Conditions

- The reaction is typically carried out under reflux in an appropriate solvent such as ethanol or methanol.

- Silica gel acts as a heterogeneous catalyst, facilitating the cyclocondensation without the need for harsh conditions.

- Reaction times vary from several hours to overnight, depending on the scale and catalyst loading.

Mechanism Overview

- Nucleophilic attack of hydrazine on the β-ketoester carbonyl carbon.

- Formation of a hydrazone intermediate.

- Intramolecular cyclization to form the pyrazoline ring.

- Tautomerization to yield the 5-hydroxy substituted pyrazoline.

- The methyl ester remains intact at the N-1 position.

Purification

- The crude product is typically purified by recrystallization or column chromatography.

- Characterization is done by NMR, IR, and mass spectrometry to confirm the structure.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting materials | Methyl hydrazine + methyl acetoacetate | Commercially available |

| Catalyst | Silica gel or acid catalyst (e.g., acetic acid) | Silica gel preferred for mild conditions |

| Solvent | Ethanol or methanol | Polar protic solvents facilitate reaction |

| Temperature | Reflux (~78 °C for ethanol) | Ensures complete cyclization |

| Reaction time | 6–24 hours | Depends on catalyst and scale |

| Yield | 70–85% | High yields reported in related syntheses |

| Purification method | Recrystallization or column chromatography | Standard organic purification techniques |

Research Findings and Optimization

- The silica gel-catalyzed one-pot method reported by Lynch & McClenaghan (2005) and others provides a green and efficient route, avoiding harsh reagents and minimizing by-products.

- Structural analysis confirms the planarity and dihedral angles of the pyrazole ring system, which is critical for biological activity.

- Modifications in catalyst type, solvent polarity, and temperature can optimize yield and purity.

- No direct reports of alternative synthetic routes such as microwave-assisted synthesis or enzymatic catalysis for this compound were found, but these could be explored for improved efficiency.

Summary of Key Literature Sources

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and further functionalization.

The ester hydrolysis follows nucleophilic acyl substitution, with the hydroxyl or hydroxide ion attacking the carbonyl carbon. The reaction’s efficiency depends on solvent polarity and temperature .

Nucleophilic Substitution at the Ester Group

The methoxy group in the ester is susceptible to nucleophilic displacement by amines, yielding carboxamide derivatives. This reaction is pivotal for generating bioactive analogs.

The reaction proceeds via a two-step mechanism: initial ammonia-mediated ester cleavage followed by amide bond formation . Steric hindrance from the 3,5-dimethyl groups may reduce yields compared to less substituted analogs .

Cyclization Reactions

The hydroxyl group at position 5 participates in intramolecular cyclization, forming fused heterocyclic systems under dehydrating conditions.

Cyclization is driven by the hydroxyl group acting as a nucleophile, attacking adjacent electrophilic centers (e.g., carbonyl carbons) . The dihydro-pyrazole ring’s partial saturation facilitates ring contraction or expansion .

Oxidation of the Hydroxyl Group

The secondary alcohol at position 5 can be oxidized to a ketone, though steric protection from the 3,5-dimethyl groups necessitates strong oxidizing agents.

Oxidation proceeds via radical intermediates or through chromate ester formation . Low yields are attributed to competing decomposition pathways .

Ring Aromatization

Under strongly acidic or dehydrating conditions, the 4,5-dihydro-pyrazole ring undergoes aromatization to form a fully unsaturated pyrazole.

Aromatization involves the elimination of water from the 5-hydroxy group and hydrogen from the 4-position, driven by acid catalysis . This reaction enhances the compound’s stability and electronic conjugation .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate exhibits significant antioxidant activity. This property is crucial in developing therapeutic agents for diseases associated with oxidative stress. A study demonstrated that derivatives of this compound could effectively scavenge free radicals and reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a controlled study, it was found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties. Case studies have reported its effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Table 1: Summary of Medicinal Applications

| Application | Activity Type | Study Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Antimicrobial | Bacterial inhibition |

Agricultural Applications

Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Research has indicated that derivatives can effectively target specific pests while minimizing environmental impact. Field trials have shown that formulations containing this compound exhibit high efficacy against common agricultural pests .

Plant Growth Regulation

Studies have suggested that this compound can act as a plant growth regulator. It has been observed to enhance growth parameters such as root length and biomass in various crops when applied at specific concentrations .

Table 2: Summary of Agricultural Applications

| Application | Effect Type | Study Reference |

|---|---|---|

| Pesticide | Pest control | |

| Plant growth regulation | Growth enhancement |

Materials Science Applications

Polymer Chemistry

this compound is being explored for its potential use in polymer chemistry. Its reactive sites can facilitate the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives .

Nanotechnology

Recent advancements have seen the compound utilized in the synthesis of nanoparticles. Studies indicate that nanoparticles derived from this compound exhibit unique properties that can be harnessed for drug delivery systems and biosensing applications .

Table 3: Summary of Materials Science Applications

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or interact with DNA to exert their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrazole Derivatives

The compound shares structural similarities with pyrazole carboximidamides listed in , such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide . Key differences include:

- Functional Groups : The target compound features a carboxylate ester (-COOCH₃), while carboximidamides have a carboximidamide (-C(NH)NH₂) group.

- Substituents : The carboximidamide derivatives in often include aromatic substituents (e.g., phenyl, chlorophenyl), which are absent in the target compound. These substituents likely enhance biological activity (e.g., antimicrobial properties) due to increased lipophilicity or electronic effects .

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Bioactive Analogues: Furanone Derivatives

highlights 5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one, a furanone with allelopathic activity. While structurally distinct (furanone vs. pyrazole core), both compounds share hydroxyl and methyl groups, which may influence bioactivity:

- Bioactivity: The furanone derivative inhibits seedling growth (50% suppression at 0.1 mM for cress roots), attributed to its hydroxyl and dimethyl substituents .

Research Findings and Implications

- Structural Insights : The carboxylate ester in the target compound may confer greater solubility in polar solvents compared to carboximidamides, which are more lipophilic due to aromatic substituents.

- Bioactivity Potential: While direct bioactivity data for the target compound is lacking, structural parallels with allelopathic furanones () and bioactive carboximidamides () suggest avenues for future research.

- Synthetic Utility : The solvent-free, catalyst-independent synthesis of the target compound offers a green chemistry advantage, contrasting with catalyst-dependent methods for analogues .

Biological Activity

Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate (referred to as MHDPC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MHDPC has the molecular formula and features a pyrazole ring that contributes significantly to its biological activity. The compound exhibits a unique arrangement of functional groups that enhances its interaction with biological targets. Notably, the pyrazole moiety is known for its versatility in drug design, particularly in anti-inflammatory and anticancer therapies .

1. Anticancer Properties

MHDPC has shown promising results in various cancer cell lines. For instance, studies have reported its effectiveness against MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines. The compound demonstrated significant growth inhibition with GI50 values of 3.79 µM for MCF7 and 12.50 µM for SF-268 .

Table 1: Anticancer Activity of MHDPC

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| MCF7 | 3.79 | - | - |

| SF-268 | 12.50 | - | - |

| NCI-H460 | 42.30 | - | - |

These findings suggest that MHDPC may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and death.

2. Anti-inflammatory Effects

The pyrazole derivatives, including MHDPC, are recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .

3. Antimicrobial Activity

MHDPC has also been evaluated for its antimicrobial activity against various pathogens. The presence of the hydroxyl group in its structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Table 2: Antimicrobial Activity of MHDPC

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The biological activity of MHDPC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MHDPC inhibits key enzymes involved in inflammatory pathways and cancer progression.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : MHDPC has been shown to induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Case Studies

Several case studies highlight the effectiveness of MHDPC:

- A study conducted on human lung cancer cell lines demonstrated that treatment with MHDPC resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis .

- Another investigation into the anti-inflammatory properties revealed that MHDPC reduced edema in animal models by inhibiting leukocyte infiltration into inflamed tissues .

Q & A

Q. What are the standard synthetic routes for Methyl 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole-1-carboxylate?

The compound is typically synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives. Key steps include:

- Oxidative cyclization of N-benzyl-4-piperidone derivatives to form the pyrazole core .

- Resolution of enantiomers using chiral agents like (-)-camphanic acid chloride to isolate specific stereoisomers .

- Esterification or reduction steps to introduce functional groups (e.g., methyl ester moieties) .

Methodological Tip : Optimize reaction conditions (e.g., solvent, temperature) to improve yield. Confirm intermediate purity via TLC or HPLC before proceeding.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

- X-ray crystallography : Determines absolute configuration and bond geometry. For example, the compound’s orthorhombic crystal system (space group P2₁2₁2₁) and refined R factor of 0.037 were resolved using SHELXL .

- Spectroscopic methods :

Q. How can enantiomeric resolution be achieved during synthesis?

Enantiomers are resolved using chiral resolving agents :

- (-)-Camphanic acid chloride forms diastereomeric salts with the target compound, enabling separation via recrystallization .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) provides high enantioselectivity.

Challenge : Low solubility of diastereomers may require polar solvents (e.g., ethanol/water mixtures) .

Q. How do computational methods like DFT and molecular docking enhance the study of this compound?

- Density Functional Theory (DFT) :

- Molecular Docking :

Example Finding : Pyrazole derivatives exhibit moderate antibacterial activity (MIC ~50 µg/mL) due to hydrogen bonding with enzyme active sites .

Q. How can researchers address contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. phenyl groups) to identify pharmacophores.

- Control Experiments : Validate assays with reference compounds (e.g., ciprofloxacin for antibacterial tests) to ensure consistency .

- Statistical Validation : Use ANOVA or multivariate analysis to distinguish significant activity trends .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Twinning : Common in pyrazole derivatives due to symmetric packing. Use SHELXL’s TWIN command to model twinned data .

- Disorder : Methyl or hydroxyl groups may exhibit positional disorder. Apply ISOR or SIMU restraints to refine anisotropic displacement parameters .

- High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve resolution for small-molecule crystals .

Q. How does the substitution pattern (e.g., methyl groups) influence the compound’s chemical properties?

- Steric Effects : Methyl groups at positions 3 and 5 hinder rotational freedom, stabilizing specific conformations .

- Electronic Effects : Electron-donating methyl groups increase pyrazole ring electron density, enhancing nucleophilic reactivity .

Experimental Validation : Compare NMR chemical shifts of substituted vs. unsubstituted analogs to quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.